N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c17-11(10-6-7-10)14-12-15-16-13(19-12)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVYSHHKZZGGHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The benzylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(benzylthio)-1,3,4-thiadiazole-2-amine
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and influences its biological activity. This structural feature distinguishes it from other thiadiazole derivatives and may contribute to its specific interactions with molecular targets.
Biological Activity
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
1. Chemical Structure and Synthesis
Chemical Structure
this compound is characterized by a thiadiazole ring fused with a cyclopropane moiety. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its unique chemical properties and biological activities.
Synthesis
The compound is synthesized through the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with cyclopropanecarbonyl chloride in the presence of a base like triethylamine. This method ensures the formation of the desired carboxamide structure while minimizing side reactions.
2.1 Anticancer Properties
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including this compound. A significant study evaluated a series of related compounds against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The results indicated substantial cytotoxic effects, with some derivatives exhibiting IC50 values significantly lower than that of sorafenib, a standard anticancer drug .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | HeLa | 0.37 |
| 5g | HeLa | 0.73 |
| 5k | HeLa | 0.95 |
| Sorafenib | HeLa | 7.91 |
Flow cytometry analysis revealed that these compounds induced apoptotic cell death in HeLa cells and arrested the cell cycle at the sub-G1 phase, indicating their potential as effective anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazole derivatives often inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The ability to trigger programmed cell death is a crucial factor in their anticancer efficacy.
- Cell Cycle Arrest : These compounds can halt the progression of cancer cells through various phases of the cell cycle.
4. Case Studies and Research Findings
A notable study published in Medicinal Chemistry Research detailed the synthesis and evaluation of several thiadiazole derivatives as potential anticancer agents. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against cancer cell lines . Another research highlighted the broader biological activities associated with thiadiazole compounds, including anti-inflammatory and anticonvulsant effects .
Q & A
Q. Optimization Considerations :
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of triethylamine or DMAP improves reaction efficiency.
- Purity Control : Intermediate purification via column chromatography or recrystallization ensures high final compound purity .
Basic: Which spectroscopic and analytical techniques are critical for structural validation of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., cyclopropane protons at δ 1.2–1.8 ppm; thiadiazole C=N signals at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H in benzylthio group, if present) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form .
Q. Table 1: Representative Analytical Data
| Property | Value/Observation | Technique |
|---|---|---|
| Molecular Formula | C₁₄H₁₃N₃OS₂ | HRMS |
| Melting Point | 180–182°C | DSC |
| λ_max (UV-vis) | 270 nm (π→π* transition) | UV-vis |
Advanced: How can researchers design experiments to elucidate the mechanism of anticancer activity for this compound?
Answer:
Experimental Design :
In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MDA-MB-231, PC3) using MTT assays. Compare IC₅₀ values with controls like cisplatin .
Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
Target Identification :
- Kinase Inhibition : Test against tyrosine kinases (e.g., abl, src) via enzymatic assays .
- Protein Binding : SPR or ITC to measure binding affinity to suspected targets (e.g., Bcl-2).
Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .
Data Interpretation : Cross-reference cytotoxicity results with kinase inhibition data to identify primary mechanisms. For example, if IC₅₀ correlates with src kinase inhibition (Ki < 100 nM), the compound likely targets this pathway .
Advanced: How can structure-activity relationship (SAR) studies optimize the anticancer efficacy of this compound?
Answer:
SAR Strategies :
Core Modifications :
- Replace cyclopropane with other strained rings (e.g., bicyclo[2.2.1] groups) to enhance target binding .
- Modify the thiadiazole ring to oxadiazole for improved metabolic stability .
Substituent Effects :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzylthio moiety to boost cytotoxicity .
- Vary benzylthio alkyl chain length to balance lipophilicity and solubility .
Bioisosteric Replacement : Substitute the benzylthio group with phenylthioethers to reduce metabolic oxidation .
Q. Table 2: Example SAR Findings
| Modification | Biological Outcome | Reference |
|---|---|---|
| -CF₃ at para position | IC₅₀ reduced by 50% vs. H | |
| Oxadiazole replacement | Improved t₁/₂ (plasma) |
Advanced: How should researchers address contradictions in cytotoxicity data across different studies?
Answer:
Root Causes of Discrepancies :
Q. Resolution Strategies :
Standardize Protocols : Use CLSI guidelines for MTT assays (e.g., 24-hr incubation, 10% FBS).
Cross-Validation : Replicate studies in ≥3 independent labs.
Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) .
Advanced: What formulation challenges arise due to the compound’s physicochemical properties, and how can they be mitigated?
Answer:
Key Challenges :
- Low Solubility : LogP ~3.5 limits aqueous solubility.
- Chemical Stability : Susceptibility to hydrolysis at the amide bond in acidic/basic conditions .
Q. Mitigation Approaches :
Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability .
Prodrug Design : Introduce pH-sensitive protecting groups (e.g., acetyl) on the amide .
Co-Solvent Systems : Formulate with PEG 400 and Labrasol® for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
